azocarmine B(2-)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

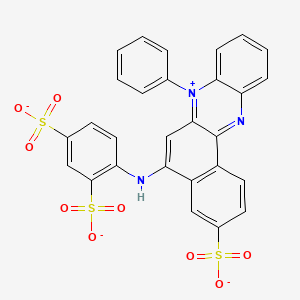

Azocarmine B(2-) is an organosulfonate oxoanion obtained by deprotonation of the sulfo groups of 4-[(7-phenyl-3-sulfobenzo[a]phenazin-5-ylidene)amino]benzene-1,3-disulfonic acid. It is a conjugate base of an azocarmine B free acid.

科学的研究の応用

Chemical Properties and Mechanism of Action

Azocarmine B(2-) is characterized by its azo group (-N=N-) which connects two aromatic rings. This structure contributes to its strong binding affinity to proteins and nucleic acids, making it effective in histological staining and other applications. The presence of sulfonic acid groups enhances its solubility and binding capacity, allowing it to interact with various cellular components effectively.

Chemical Reactions

The compound undergoes several chemical reactions:

- Oxidation : The azo group can be oxidized to form different products.

- Reduction : It can be reduced to form amines.

- Substitution : Aromatic rings can undergo electrophilic substitution reactions.

Common reagents for these reactions include potassium permanganate for oxidation and sodium dithionite for reduction.

Chemistry

Azocarmine B(2-) serves as a pH indicator and is utilized in titration experiments due to its distinct color change properties at varying pH levels. Its stability and solubility make it a reliable choice for laboratory applications.

Biology

In biological research, Azocarmine B(2-) is employed as a histological stain . It effectively differentiates between various cellular components, particularly in muscle tissues. Its application extends to staining protocols where it can be combined with other dyes (e.g., Orange G) to enhance contrast in tissue samples.

Medicine

The dye is used in diagnostic procedures to highlight specific tissues and cells, aiding in the visualization of pathological conditions. Its binding properties facilitate the identification of abnormal cellular structures in histopathology.

Industry

In the textile industry, Azocarmine B(2-) is applied for dyeing fabrics and producing colored inks. Its vibrant color and stability make it suitable for various industrial applications.

Histological Applications

A study demonstrated that Azocarmine B(2-) effectively stains muscle tissues during rigor mortis stages, highlighting its utility in forensic histology and muscle pathology .

Environmental Monitoring

Research explored the use of Azocarmine B(2-) in speciation analysis of dissolved copper in wastewater. The interaction between Cu(II) ions and the dye was characterized at pH 6.03, showcasing its potential as a sensitive indicator for metal detection in aquatic environments .

Azocarmine B(2-) has been investigated for its interactions with human serum albumin (HSA), influencing drug pharmacokinetics by altering binding modes and affinities . Additionally, it has shown potential antimicrobial properties when coupled with other active molecules .

特性

分子式 |

C28H17N3O9S3-2 |

|---|---|

分子量 |

635.7 g/mol |

IUPAC名 |

4-[(7-phenyl-3-sulfonatobenzo[a]phenazin-7-ium-5-yl)amino]benzene-1,3-disulfonate |

InChI |

InChI=1S/C28H19N3O9S3/c32-41(33,34)18-10-12-20-21(14-18)24(29-23-13-11-19(42(35,36)37)15-27(23)43(38,39)40)16-26-28(20)30-22-8-4-5-9-25(22)31(26)17-6-2-1-3-7-17/h1-16H,(H3,32,33,34,35,36,37,38,39,40)/p-2 |

InChIキー |

AWVYDATYHKYCOW-UHFFFAOYSA-L |

SMILES |

C1=CC=C(C=C1)[N+]2=C3C=C(C4=C(C3=NC5=CC=CC=C52)C=CC(=C4)S(=O)(=O)[O-])NC6=C(C=C(C=C6)S(=O)(=O)[O-])S(=O)(=O)[O-] |

正規SMILES |

C1=CC=C(C=C1)[N+]2=C3C=C(C4=C(C3=NC5=CC=CC=C52)C=CC(=C4)S(=O)(=O)[O-])NC6=C(C=C(C=C6)S(=O)(=O)[O-])S(=O)(=O)[O-] |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。